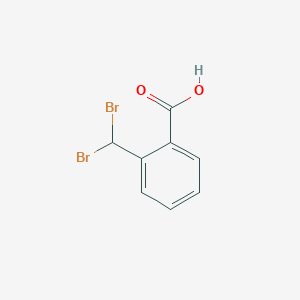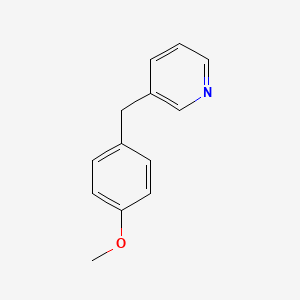
methyl 2-amino-3-(7-methyl-1H-indazol-5-yl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Indazole-5-propanoic acid, α-amino-7-methyl-, methyl ester is a chemical compound with the molecular formula C12H15N3O2 and a molecular weight of 233.27 g/mol This compound is characterized by its indazole core structure, which is a bicyclic compound consisting of a benzene ring fused to a pyrazole ring
Vorbereitungsmethoden
The synthesis of 1H-Indazole-5-propanoic acid, α-amino-7-methyl-, methyl ester typically involves organic synthesis techniques. One common method includes the reaction of indazole derivatives with appropriate reagents under controlled conditions. For instance, the compound can be synthesized by reacting 1H-indazole-5-carboxylic acid with methylamine and subsequent esterification . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
1H-Indazole-5-propanoic acid, α-amino-7-methyl-, methyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or ester groups are replaced by other functional groups using appropriate nucleophiles.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1H-Indazole-5-propanoic acid, α-amino-7-methyl-, methyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1H-Indazole-5-propanoic acid, α-amino-7-methyl-, methyl ester involves its interaction with specific molecular targets and pathways. The indazole core structure is known to interact with various enzymes and receptors, potentially inhibiting or activating their functions. This interaction can lead to the modulation of biological pathways, resulting in therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
1H-Indazole-5-propanoic acid, α-amino-7-methyl-, methyl ester can be compared with other similar compounds, such as:
1H-Indazole-5-propanoic acid, α-amino-7-methyl-, methyl ester, hydrochloride: This compound is a hydrochloride salt form, which may have different solubility and stability properties.
1H-Indazole-5-propanoic acid, α-[[[4-(1,2-dihydro-2-oxo-3-quinolinyl)-1-piperidinyl]carbonyl]amino]-7-methyl-, methyl ester: This derivative has additional functional groups, potentially leading to different biological activities and applications.
The uniqueness of 1H-Indazole-5-propanoic acid, α-amino-7-methyl-, methyl ester lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C12H15N3O2 |
|---|---|
Molekulargewicht |
233.27 g/mol |
IUPAC-Name |
methyl 2-amino-3-(7-methyl-1H-indazol-5-yl)propanoate |
InChI |
InChI=1S/C12H15N3O2/c1-7-3-8(5-10(13)12(16)17-2)4-9-6-14-15-11(7)9/h3-4,6,10H,5,13H2,1-2H3,(H,14,15) |
InChI-Schlüssel |
IWYBATOKIPKBEJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC2=C1NN=C2)CC(C(=O)OC)N |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details


Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![tert-Butyl 8-chloro-5-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate](/img/structure/B8702325.png)
![3,5-Dimethyl-[1,1'-biphenyl]-2-amine](/img/structure/B8702336.png)









